二乙胺,1-甲基-N-亚硝基-

描述

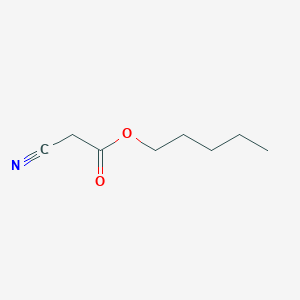

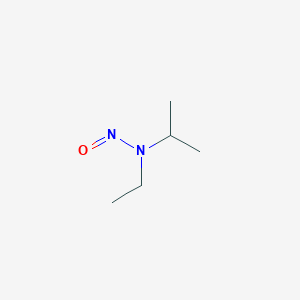

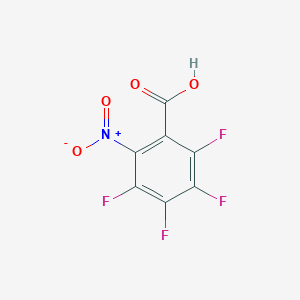

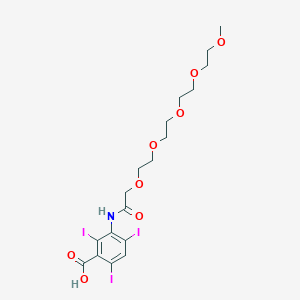

N-nitrosodiethylamine (NDEA) is a nitrosamine compound that has been identified as a potential disinfection byproduct formed during water treatment processes involving chlorine. It is formed through the reaction of diethylamine (DEA) with chlorine in the presence of ammonia ions. NDEA, along with N-nitrosomethylethylamine (NMEA), has been found to be mutagenic and is suspected of having carcinogenic activity in humans .

Synthesis Analysis

The synthesis of NDEA can occur through the interaction of DEA with nitric oxide (NO) to form a stable complex known as the DEA/NO complex. This complex can be further oxidized to NDEA. The formation of this complex and its subsequent oxidation to NDEA is facilitated by an acid-catalyzed dissociation to DEA and NO, followed by the autoxidation of NO to a higher oxide of nitrogen, which acts as a nitrosating agent .

Molecular Structure Analysis

The molecular structure of the DEA/NO complex, which is a precursor to NDEA, has been studied using spectroscopic methods. The data are consistent with an ionic structure, as originally proposed by Drago & Paulik in 1960. Efforts to confirm this structure through X-ray crystallography are ongoing .

Chemical Reactions Analysis

The formation of NDEA is one of the many reactions that can occur when DEA is present in an aqueous solution containing ammonia ions and is disinfected with chlorine. Other products identified from such reactions include ethyl(methyl)formamide and 3-ethyl(methyl)aminopropanenitrile, indicating a complex reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of NDEA and related compounds can be inferred from studies on similar nitroamine compounds. For instance, the kinetics of the decomposition of 1-diethylamino-2,2-dinitropropane in acidic solutions have been studied, providing insights into the reactivity and stability of such compounds under various conditions . Additionally, the crystal structures of related compounds, such as N,N'-diethyl-4-nitrobenzene-1,3-diamine, have been analyzed, revealing details about intramolecular and intermolecular interactions, which can influence the physical properties and reactivity of these molecules .

科学研究应用

在食品中的形成和存在

二乙胺,1-甲基-N-亚硝基-,更常称为 N-亚硝基二乙胺 (NDEA),是 N-亚硝基化合物的一员,因其在各种食品中存在及其潜在致癌特性而闻名。研究表明,NDEA 及其他 N-亚硝基化合物,如二甲基亚硝胺 (NDMA) 和甲基苄基亚硝胺,可以在真菌污染的食品中发现,例如玉米面包和腌制蔬菜。这些化合物在特定条件下形成,例如玉米面包中存在镰刀菌属,这可能导致致癌亚硝胺的产生。此外,在某些地区食用腌制蔬菜与罗辛红的存在有关,罗辛红是一种亚硝基化合物,可能有助于形成 NDEA 和其他亚硝胺,对肿瘤发生构成潜在风险 (李、季、成,1986)。

膳食前体和癌症风险

一项全面的综述重点介绍了 N-亚硝基化合物的各种膳食前体,并评估了它们在胃中形成致癌衍生物的潜在风险。它表明酰胺和胍是典型饮食中最丰富的亚硝基化基团,包括二乙胺在内的仲胺有助于形成 NDEA。该综述强调了了解饮食中各种来源和水平的可亚硝基胺对于评估体内形成的 N-亚硝基衍生物的致癌潜力的重要性 (谢泼德、施拉特、卢茨,1987)。

对人类健康的影响

NDEA 及其他亚硝胺在饮食中的存在及其潜在健康影响已得到广泛研究。这些化合物由亚硝酸盐存在下膳食胺的亚硝基化形成,是已知的致癌物,导致各种形式的癌症。研究的重点是确定这些化合物在饮食中的主要来源,了解它们的形成机制,并评估它们对人类健康构成的风险。研究表明,减少食用亚硝基胺和亚硝酸盐含量高的食物可以降低接触 NDEA 和其他有害亚硝胺的风险 (林,1986; 艾希霍尔泽、古茨维勒,2009)。

环境和毒理学问题

环境研究探讨了地表水中胺类及其相关化合物的浓度、来源和毒性。虽然目前环境中胺类(包括二乙胺)的浓度不太可能构成直接的毒理学问题,但它们作为 N-亚硝基化合物(如 NDEA)形成的前体的作用引起了人们对水污染和相关致癌风险的担忧。这凸显了进一步研究这些化合物在天然水中的普遍性和影响的必要性 (波斯特、格兰、赖特,2014)。

安全和危害

NDEA is carcinogenic and mutagenic . It is classified as a Group 2A carcinogen (probable human carcinogen) by the World Health Organization . It is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is harmful if inhaled .

未来方向

The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny, having been detected above acceptable regulatory levels in several solid oral drug products . The industry has developed and implemented risk management processes and considerations to address N-nitrosamines in final drug product . This includes management and understanding of upstream supply particularly for orally inhaled and nasal drug products (OINDP) device and container closure systems .

属性

IUPAC Name |

N-ethyl-N-propan-2-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4-7(6-8)5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGZTNNNXAUZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167572 | |

| Record name | Diethylamine, 1-methyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.38 [mmHg] | |

| Record name | N-Nitrosoethylisopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Diethylamine, 1-methyl-N-nitroso- | |

CAS RN |

16339-04-1 | |

| Record name | Diethylamine, 1-methyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylamine, 1-methyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-N-Nitroso-2-Propanamine solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-NITROSO-2-PROPANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87X09OI7LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)

![Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B96649.png)